molecular formula C6H4BrNS B062297 2-(4-Bromothiophen-2-yl)acetonitrile CAS No. 160005-43-6

2-(4-Bromothiophen-2-yl)acetonitrile

Cat. No. B062297
M. Wt: 202.07 g/mol
InChI Key: PBIOBPCDJCIIOW-UHFFFAOYSA-N
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Description

“2-(4-Bromothiophen-2-yl)acetonitrile” is a chemical compound with the CAS Number: 160005-43-6 . It has a molecular weight of 203.08 . The IUPAC name for this compound is 2-(4-bromo-1H-1lambda3-thiophen-2-yl)acetonitrile . The compound is typically stored at temperatures between 28 C .


Molecular Structure Analysis

The InChI code for “2-(4-Bromothiophen-2-yl)acetonitrile” is 1S/C6H5BrNS/c7-5-3-6(1-2-8)9-4-5/h3-4,9H,1H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “2-(4-Bromothiophen-2-yl)acetonitrile” has a molecular weight of 203.08 . It is typically stored at temperatures between 28 C . Unfortunately, the search results do not provide more detailed physical and chemical properties.

Scientific Research Applications

  • Photobehavior Studies : The photobehavior of heteroaryl compounds, including thiophen-2-yl derivatives, has been investigated for potential applications in photochemical and photophysical processes. The study examines fluorescence emission, photoreactivity, and photoisomerization, which are crucial for developing light-responsive materials (Marri et al., 2006).

  • Organic Synthesis : The compound has been used in the preparation of drug intermediates and other organic molecules. For example, a design for the synthesis of methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate, derived from 2-bromothiophene, demonstrates its use in creating complex organic structures and enhancing student engagement in scientific research and experimental skills (Min, 2015).

  • Surface-Enhanced Raman Spectroscopy (SERS) : Studies have explored the adsorption and spectral properties of bromothiophene molecules on metal surfaces using SERS, indicating potential applications in chemical sensing and molecular electronics. This includes understanding the adsorption behavior through the sulfur and bromine atoms and its effect on spectral characteristics (Mukherjee & Misra, 1997).

  • Impurity Quantification in Pharmaceuticals : A specific study focused on the quantification of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile impurity in Brompheniramine Maleate, an active pharmaceutical ingredient, highlighting its relevance in ensuring the quality and safety of pharmaceutical products (Wagh et al., 2017).

  • Electrochemical Polymerization : The compound is utilized in the synthesis and electrochemical polymerization of polythiophenes, which are of interest for their conductive and optical properties, potentially applicable in electronics and materials science (Dogbéavou et al., 1997).

Safety And Hazards

The safety information available indicates that the compound has some hazards associated with it. The hazard statements include H301, H315, H318, and H335 . These codes correspond to specific hazard descriptions: H301 (Toxic if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-(4-bromothiophen-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNS/c7-5-3-6(1-2-8)9-4-5/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIOBPCDJCIIOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572255
Record name (4-Bromothiophen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromothiophen-2-yl)acetonitrile

CAS RN

160005-43-6
Record name (4-Bromothiophen-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the above 4-bromothiophen-2-ylmethanol (4.83 g, 25 mmol) and 63 ml of 47% hydrobromic acid was stirred vigorously for 30 minutes at room temperature. The reaction mixture was extracted with pentane to give 5.31 g (yiel: 82.8%) of 2-bromomethyl-4-bromothiophene as a pale yellow oil. Thus obtained 5.12 g of 2-bromomethyl-4-bromothiophene was reacted with sodium cyanide according to the same procedure as in the synthesis of 4-iodophenylacetonitrile of example 5 to give 1.50 g (yield: 37.0%) of 4-bromothiophen-2-ylacetonitrile as a white crystal, removing by-product of α,α-bis[(4-bromothiophen-2-yl)methyl]-4-bromothiopheneaetonitrile by means of recrystalization.
Quantity
5.12 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Mandal, Z Zhu, JN Cumming, X Liu… - Journal of medicinal …, 2012 - ACS Publications
On the basis of our observation that the biaryl substituent of iminopyrimidinone 7 must be in a pseudoaxial conformation to occupy the contiguous S1–S3 subsites of BACE1, we have …
Number of citations: 68 pubs.acs.org
V Pavani, JK Ega - Journal of Pharmaceutical Negative Results, 2023 - pnrjournal.com
A mixture of 2-aminonicotinaldehyde 1 (0.01 mol), various acetonitrile 2a-f and in the presence of KOH with MW irradiation at 200 W intermittently at 30 sec for 2.0 min to furnish 3a-f and …
Number of citations: 3 www.pnrjournal.com

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